molecular formula C5H10F2N2O B15167688 N-[1-(Difluoroamino)propyl]acetamide CAS No. 647034-64-8

N-[1-(Difluoroamino)propyl]acetamide

Katalognummer: B15167688
CAS-Nummer: 647034-64-8
Molekulargewicht: 152.14 g/mol
InChI-Schlüssel: HRDBJJLNHRHRQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(Difluoroamino)propyl]acetamide is a chemical compound with the molecular formula C5H10F2N2O It is characterized by the presence of a difluoroamino group attached to a propyl chain, which is further connected to an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Difluoroamino)propyl]acetamide typically involves the reaction of difluoroamine with a suitable propyl derivative, followed by the introduction of an acetamide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product in a form suitable for commercial use.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(Difluoroamino)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the difluoroamino group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield difluoroamino-propyl ketones, while substitution reactions can produce a variety of substituted acetamides.

Wissenschaftliche Forschungsanwendungen

N-[1-(Difluoroamino)propyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce difluoroamino groups into target molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of N-[1-(Difluoroamino)propyl]acetamide involves its interaction with molecular targets through its difluoroamino and acetamide groups. These interactions can affect various biochemical pathways, depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-[1-(Difluoroamino)propyl]acetamide include other difluoroamino derivatives and acetamides, such as:

  • N-[1-(Difluoroamino)ethyl]acetamide
  • N-[1-(Difluoroamino)butyl]acetamide
  • N-[1-(Difluoroamino)propyl]formamide

Uniqueness

This compound is unique due to its specific combination of a difluoroamino group and an acetamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

647034-64-8

Molekularformel

C5H10F2N2O

Molekulargewicht

152.14 g/mol

IUPAC-Name

N-[1-(difluoroamino)propyl]acetamide

InChI

InChI=1S/C5H10F2N2O/c1-3-5(9(6)7)8-4(2)10/h5H,3H2,1-2H3,(H,8,10)

InChI-Schlüssel

HRDBJJLNHRHRQY-UHFFFAOYSA-N

Kanonische SMILES

CCC(NC(=O)C)N(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.